molecular formula C13H20N2O2 B2974261 3-Phenethylcarbazic acid tert-butyl ester CAS No. 130782-46-6

3-Phenethylcarbazic acid tert-butyl ester

Cat. No. B2974261
CAS RN: 130782-46-6
M. Wt: 236.315
InChI Key: MGVWRCANWINBFW-UHFFFAOYSA-N
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Description

“3-Phenethylcarbazic acid tert-butyl ester” is a specific type of tert-butyl ester . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are known for their stability and are often used in organic synthesis .


Synthesis Analysis

A preparation of tert-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Chemical Reactions Analysis

Tert-butyl esters are known to undergo various reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides . They can also undergo deprotection reactions. Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .


Physical And Chemical Properties Analysis

Tert-butyl esters are generally liquid at room temperature . They are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which makes them incapable of engaging in intermolecular hydrogen bonding with one another .

Scientific Research Applications

Polymer Solar Cells

Research has shown that derivatives similar to "3-Phenethylcarbazic acid tert-butyl ester" play a crucial role in enhancing the efficiency of polymer solar cells (PSCs). For instance, certain soluble C70 derivatives have been utilized as acceptors in PSCs to improve solar light harvest and energy conversion efficiency. These materials help in increasing the open circuit voltage (Voc) and the power conversion efficiency (PCE) when used with polymer donors like poly(3-hexylthiophene) (P3HT) (He et al., 2010). Ternary blend polymer solar cells incorporating similar compounds as electron-cascade acceptors have also been demonstrated to exhibit enhanced PCE and Voc, further validating their significance in organic photovoltaics (Cheng et al., 2014).

Organic Catalysis

Phosphazene bases, which share functional similarities with "3-Phenethylcarbazic acid tert-butyl ester," have been identified as active organocatalysts for the living ring-opening polymerization (ROP) of cyclic esters. This catalytic activity facilitates the production of polyesters with predictable molecular weights, narrow polydispersities, and high end-group fidelity, demonstrating the potential of such compounds in polymer synthesis (Zhang et al., 2007).

Material Synthesis and Modification

The synthesis and modification of materials using esterification techniques in continuous-flow systems have been explored, where compounds like "3-Phenethylcarbazic acid tert-butyl ester" could find application due to their structural properties. For example, polyethylene-g-polyacrylic acid-immobilized dimethylaminopyridine (g-DMAP) has been used in a continuous-flow system for high-efficiency esterification, demonstrating a practical approach for material synthesis and modification (Okuno et al., 2015).

Advanced Material Applications

In the field of materials science, "3-Phenethylcarbazic acid tert-butyl ester" and its derivatives could be involved in the development of advanced materials. For instance, the grafting of end-functionalized poly(tert-butyl acrylate) to poly(ethylene-co-acrylic acid) film has been researched, highlighting a method for creating chemically tailored surface-modifying layers, which is crucial for the development of advanced material surfaces (Walters & Hirt, 2006).

Mechanism of Action

The mechanism of action of tert-butyl esters involves the cleavage of the C-O bond. This can be facilitated by catalysts such as the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane .

Safety and Hazards

Tert-butyl esters can pose thermal hazards, including instrument damage, fire, explosion, economic loss, and even casualty . They are exceptionally sensitive to heat, light, and can decompose rapidly when in contact with acid, alkali, and metal ions .

Future Directions

The future directions in the research and application of tert-butyl esters could involve the development of new, efficient, and safe methods for their preparation . For instance, the esterification process could be catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

properties

IUPAC Name

tert-butyl N-(2-phenylethylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-14-10-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVWRCANWINBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenethylcarbazic acid tert-butyl ester

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